molecular formula C21H20ClNO3 B2563779 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010897-75-2

3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2563779
CAS RN: 1010897-75-2
M. Wt: 369.85
InChI Key: CEMVITDWAGFOJU-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” is a complex organic molecule. It has a molecular formula of C24H26ClNO4 . It’s part of a class of compounds known as chromeno oxazin-4-ones .


Synthesis Analysis

The synthesis of chromeno oxazin-4-ones, including the compound , involves principles of bioisosterism and hybridization . The specific synthesis process for this compound isn’t detailed in the available sources, but similar compounds are characterized using IR, H-1 NMR, MS, and elemental analyses .

Scientific Research Applications

Chemical Structure and Molecular Conformation

The title compound, related to 3-(4-chlorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, presents an interesting molecular conformation. It features a substituted 3,4-dihydro-2H-1,4-benzoxazine core with three phenyl rings. The molecular conformation is influenced by the steric interactions and the planar nature of the phenyl rings, leading to a specific dihedral angle between the oxazine ring and the benzo ring (Chaudhuri, Helliwell, & Kundu, 2001).

Synthesis and Molecular Docking Studies

In the context of synthesizing novel biologically potent compounds, the chemical under discussion can serve as a precursor or a structural motif. For example, a study on the synthesis and molecular docking of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrates the utility of related structures in generating compounds with significant anticancer and antimicrobial activities. Such compounds, incorporating oxazole, pyrazoline, and pyridine heterocyclic entities, show promise in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Crystal Structure and Theoretical Studies

A detailed X-ray structure analysis and quantum chemical calculations of compounds with a similar structure to the one reveal insights into the molecular and crystal structures. Such studies are pivotal for understanding the stability and reactivity of these molecules, which can be relevant in various chemical reactions and potential applications (Dybała & Sztanke, 2016).

Photodimerization and Thermal Behavior

The study of a monomer possessing both benzoxazine and coumarin rings, related to the compound , underlines the potential for photodimerization and thermal ring-opening reactions. These reactions are crucial for understanding the thermal behavior and stability of such compounds, which could be exploited in the development of novel materials with specific optical or electronic properties (Kiskan & Yagcı, 2007).

properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO3/c1-3-10-23-11-17-18(25-12-23)9-8-16-20(24)19(13(2)26-21(16)17)14-4-6-15(22)7-5-14/h4-9H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMVITDWAGFOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Cl)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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